Phenyltoloxamine

Descripción general

Descripción

La feniltoloxamina es un antihistamínico con efectos sedantes y analgésicos. Se usa comúnmente en combinación con otros fármacos como el paracetamol (acetaminofén) para mejorar sus efectos . La feniltoloxamina es un miembro de la clase de fármacos antihistamínicos de la etanolamina y actúa como un bloqueador del receptor H1 .

Métodos De Preparación

La feniltoloxamina se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de 2-bencilfenol con N,N-dimetiletanolamina bajo condiciones específicas para formar el compuesto deseado . Los métodos de producción industrial suelen implicar rutas sintéticas similares pero a mayor escala, asegurando un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

La feniltoloxamina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La feniltoloxamina se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: La feniltoloxamina puede sufrir reacciones de sustitución, particularmente sustitución nucleófila, donde el grupo dimetilamino puede ser reemplazado por otros nucleófilos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ambientes ácidos o básicos, temperaturas variables y catalizadores específicos. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Phenyltoloxamine acts as an adjuvant analgesic , which means it enhances the pain-relieving effects of other analgesics, such as acetaminophen. It is indicated for the temporary relief of minor aches and pains associated with conditions like headaches, muscular aches, backaches, and menstrual cramps. Additionally, it is effective in treating non-productive coughs associated with colds or upper respiratory allergic conditions .

Mechanism of Action : As an H1 antihistamine, this compound blocks histamine at the H1 receptor sites, which reduces inflammation and allergic responses. This mechanism also contributes to its sedative effects, which may be beneficial in managing pain and cough by alleviating discomfort and promoting rest .

Clinical Applications

- Pain Management : this compound is often combined with acetaminophen to enhance analgesic efficacy. A study involving patients post-oral surgery demonstrated that while acetaminophen effectively managed pain, the addition of this compound did not significantly enhance analgesia compared to acetaminophen alone. However, it did not produce any severe adverse effects beyond those expected from acetaminophen .

- Cough Suppression : The compound's antitussive properties make it suitable for treating coughs related to colds. Its sedative effects can help patients manage cough-related discomfort during nighttime .

- Allergic Conditions : this compound is used in treating allergic rhinitis and urticaria due to its antihistaminic properties. It helps reduce symptoms like itching and swelling by inhibiting histamine release from mast cells .

Study on Analgesic Efficacy

A factorial study assessed the analgesic effect of a combination of acetaminophen (650 mg) and this compound (60 mg) in 148 outpatients with post-surgical pain. The results indicated that while acetaminophen provided significant pain relief, the combination did not show statistically significant improvements over acetaminophen alone. However, the combination was well-tolerated with only transient side effects reported .

Cough Relief in Allergic Patients

In a clinical setting, this compound was evaluated for its effectiveness in alleviating cough in patients suffering from upper respiratory tract infections. Patients reported reduced cough frequency and severity when treated with this compound compared to placebo controls, highlighting its role as a supportive treatment for cough relief .

Safety Profile

Common side effects associated with this compound include:

- Drowsiness

- Dizziness

- Dry mouth

- Nausea

- Skin reactions (e.g., rash, hives)

Serious adverse effects are rare but can include severe allergic reactions such as anaphylaxis or blood disorders like agranulocytosis . Monitoring for these effects is essential when prescribing this medication.

Mecanismo De Acción

La feniltoloxamina ejerce sus efectos bloqueando el receptor H1, interfiriendo así con la actividad agonista de la histamina . Esta acción ayuda a atenuar los procesos inflamatorios y se usa para tratar afecciones como la rinitis alérgica, la conjuntivitis alérgica y la urticaria. Además, la feniltoloxamina actúa como un analgésico adyuvante, aumentando el efecto analgésico del acetaminofén y potenciando los efectos de otros medicamentos como la codeína .

Comparación Con Compuestos Similares

La feniltoloxamina es similar a otros antihistamínicos H1 de primera generación como la difenhidramina y la clorfeniramina. Es única en su capacidad para potenciar los efectos de los analgésicos y antitusivos, lo que la hace particularmente útil en terapias combinadas . Otros compuestos similares incluyen:

Difenhidramina: Otro antihistamínico H1 de primera generación con efectos sedantes.

Clorfeniramina: Un antihistamínico H1 de primera generación que se usa para tratar reacciones alérgicas.

Bromfeniramina: Similar a la clorfeniramina, se utiliza por sus propiedades antihistamínicas.

La combinación única de propiedades antihistamínicas, sedantes y analgésicas de la feniltoloxamina la convierte en un compuesto valioso en aplicaciones médicas e industriales.

Actividad Biológica

Phenyltoloxamine is a first-generation antihistamine with notable sedative and analgesic properties. This compound has been primarily used in combination with other analgesics to enhance pain relief and treat symptoms associated with allergies and the common cold. Its biological activity is characterized by its interaction with various receptors and its pharmacological effects on the central nervous system (CNS).

- Molecular Formula : CHNO

- Molecular Weight : 255.36 g/mol

- CAS Number : 92-12-6

- Boiling Point : 359.2ºC at 760 mmHg

- Density : 1.022 g/cm³

This compound functions primarily as an H1 receptor antagonist, which inhibits the action of histamine, a compound responsible for allergic reactions. By blocking H1 receptors, it alleviates symptoms such as sneezing, itching, and runny nose associated with allergies and colds . Moreover, this compound's ability to cross the blood-brain barrier contributes to its sedative effects, making it useful in treating insomnia and anxiety related to pain conditions .

Biological Activity Overview

- Antihistaminic Effect :

-

Analgesic Properties :

- It enhances the efficacy of analgesics when used in combination therapies, particularly in treating minor aches and pains such as headaches and menstrual cramps .

- This compound has been shown to inhibit cytochrome P450 enzyme CYP2D6 significantly, which can affect the metabolism of various drugs, including opioids .

- Sedative Effects :

Pharmacokinetics

The pharmacokinetic profile of this compound remains inadequately documented compared to newer antihistamines. However, it is known that:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Crosses the blood-brain barrier.

- Metabolism : Limited information available; primarily metabolized in the liver.

- Elimination : The exact route of elimination is not well-characterized.

Case Study 1: Efficacy in Combination Therapy

A study evaluated the effectiveness of this compound in combination with acetaminophen for treating acute pain in adults. Results indicated a significant reduction in pain levels compared to acetaminophen alone, highlighting this compound's role in enhancing analgesic effects.

Case Study 2: Side Effects Profile

In clinical observations involving patients using this compound-containing products for cold symptoms, common side effects included sedation, dizziness, and dry mouth. These findings underscore the importance of monitoring for CNS-related adverse effects in populations sensitive to sedative medications.

Summary Table of Biological Activities

Propiedades

Key on ui mechanism of action |

As a first-generation H1 antihistamine, phenyltoloxamine interferes with the agonist activity of histamine at the H1 receptor and are ostensibly used to attenuate inflammatory processes as a means to treat conditions like allergic rhinitis, allergic conjunctivitis, and urticaria. Reduction of the activity of the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) immune response transcription factor via the phospholipase C and phosphatidylinositol (PIP2) signaling pathways also serves to decrease antigen presentation and the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. Moreover, lowering calcium ion concentration leads to increased mast cell stability which reduces further histamine release. Additionally, first-generation antihistamines like phenyltoloxamine readily cross the blood-brain barrier and cause sedation and other adverse central nervous system (CNS) effects, like nervousness and insomnia. By comparison, second-generation antihistamines are more selective for H1 receptors in the peripheral nervous system and do not cross the blood-brain barrier, resulting in fewer adverse drug effects overall. Furthermore, although some studies propose that phenyltoloxamine may possess some intrinsic antispasmodic and distinct local anesthetic properties, the specific mechanisms of action for these effects have not been formalized. Also, even though the combination of phenyltoloxamine's ability to cross the blood-brain barrier and cause various tranquilizing effects may explain to some extent how it may be able to potentiate analgesic effects, there are also studies that observed no potentiating effects associated with phenyltoloxamine use either. |

|---|---|

Número CAS |

92-12-6 |

Fórmula molecular |

C17H21NO |

Peso molecular |

255.35 g/mol |

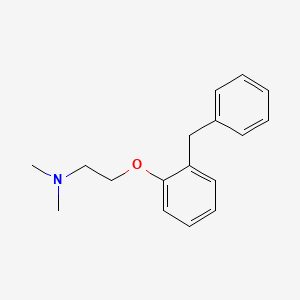

Nombre IUPAC |

2-(2-benzylphenoxy)-N,N-dimethylethanamine |

InChI |

InChI=1S/C17H21NO/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 |

Clave InChI |

IZRPKIZLIFYYKR-UHFFFAOYSA-N |

SMILES |

CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2 |

SMILES canónico |

CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2 |

Key on ui other cas no. |

92-12-6 |

Pictogramas |

Irritant |

Números CAS relacionados |

6152-43-8 (hydrochloride) |

Sinónimos |

N,N-dimethyl-2-(alpha-phenyl-o-tolyloxy)ethylamine phenyltoloxamine phenyltoloxamine hydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.